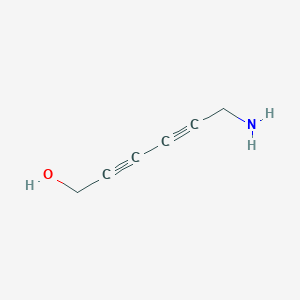
4-Hydroxy-2,6-bis(hydroxymethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2,6-bis(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C9H10O5. It is a derivative of benzoic acid, characterized by the presence of hydroxyl and hydroxymethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,6-bis(hydroxymethyl)benzoic acid typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound may involve catalytic processes to enhance yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and high-pressure conditions to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2,6-bis(hydroxymethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Hydroxy-2,6-bis(hydroxymethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,6-bis(hydroxymethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups play a crucial role in its reactivity and biological activity. These functional groups can form hydrogen bonds and participate in redox reactions, influencing the compound’s overall behavior in various environments .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: A simpler derivative of benzoic acid with a single hydroxyl group.
2,6-Dihydroxybenzoic acid: Contains two hydroxyl groups at the 2 and 6 positions.
4-Hydroxymethylbenzoic acid: Similar structure but lacks the additional hydroxymethyl group at the 6 position
Uniqueness
4-Hydroxy-2,6-bis(hydroxymethyl)benzoic acid is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
674303-07-2 |
|---|---|
Molecular Formula |
C9H10O5 |
Molecular Weight |
198.17 g/mol |
IUPAC Name |
4-hydroxy-2,6-bis(hydroxymethyl)benzoic acid |
InChI |
InChI=1S/C9H10O5/c10-3-5-1-7(12)2-6(4-11)8(5)9(13)14/h1-2,10-12H,3-4H2,(H,13,14) |
InChI Key |
FFAXDGUSMWJWBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CO)C(=O)O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane](/img/structure/B12542594.png)





![6-[(2,4-Difluorophenyl)ethynyl]-1-(isopropylsulfonyl)-1H-benzimidazol-2-amine](/img/structure/B12542641.png)

![Benzamide, N-[3-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-1-yl]propyl]-](/img/structure/B12542657.png)




